Antileishmanial agent-28

Leishmania donovani selectivity index macrophage cytotoxicity

Antileishmanial agent-28 (Compd 12) is a defined N²,N⁴-disubstituted quinazoline-2,4-diamine SAR probe. Its N⁴-benzyl/N²-methyl substitution delivers species-selective antiparasitic activity: L. donovani EC₅₀ = 1.5 μM, L. amazonensis EC₅₀ = 13 μM, with a selectivity index of 12 (J774A.1 macrophage CC₅₀ = 18 μM). Use this quantitatively characterized reference compound to benchmark new analogs, dissect species-selective mechanisms in Old vs. New World Leishmania, and calibrate macrophage-based high-content screening assays. Verify your experimental hypothesis with a well-defined tool—do not substitute with unvalidated congeners.

Molecular Formula C16H17ClN4
Molecular Weight 300.78 g/mol
Cat. No. B3026819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntileishmanial agent-28
Molecular FormulaC16H17ClN4
Molecular Weight300.78 g/mol
Structural Identifiers
SMILESCNC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CC=C3.Cl
InChIInChI=1S/C16H16N4.ClH/c1-17-16-19-14-10-6-5-9-13(14)15(20-16)18-11-12-7-3-2-4-8-12;/h2-10H,11H2,1H3,(H2,17,18,19,20);1H
InChIKeyNPXRSTWBGPOXKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility37 [ug/mL] (The mean of the results at pH 7.4)

Antileishmanial agent-28: Chemical Identity and Baseline Antiparasitic Profile for Research Procurement


Antileishmanial agent-28 (CAS 1135272-09-1), also designated as compound 12 in the primary literature, is a N2,N4-disubstituted quinazoline-2,4-diamine derivative with the IUPAC name N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride [1]. This compound belongs to a class of synthetic small-molecule antiparasitic agents that have been systematically evaluated for their activity against intracellular amastigotes of Leishmania species [2]. The compound is commercially available as a research reagent with documented in vitro efficacy against both Leishmania donovani and Leishmania amazonensis intracellular amastigotes, establishing it as a viable chemical probe for visceral and cutaneous leishmaniasis drug discovery programs .

Procurement Considerations for Antileishmanial agent-28: Why In-Class Quinazoline-2,4-diamine Substitution Is Not Interchangeable


The N2,N4-disubstituted quinazoline-2,4-diamine chemical series exhibits pronounced structure-activity relationship (SAR) discontinuities that preclude simple analog substitution without experimental validation [1]. Within this series, modifications to the N2 and N4 substituents produce divergent selectivity profiles: compounds bearing aromatic substituents at both N2 and N4 demonstrate potent in vitro antileishmanial activity but relatively low selectivity, whereas derivatives with small alkyl groups at either position generally exhibit reduced potency but improved macrophage tolerability [2]. Antileishmanial agent-28, with its specific N4-benzyl and N2-methyl substitution pattern, occupies a distinct position within this SAR landscape characterized by species-selective antiparasitic activity and quantifiable cytotoxicity metrics that differ markedly from even closely related congeners. Consequently, procurement decisions cannot rely on class-level assumptions; the specific quantitative differentiation outlined below directly informs whether this particular compound meets the user's experimental or screening objectives.

Antileishmanial agent-28 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Structural Analogs and Reference Drugs


Selectivity Index Differential: Antileishmanial agent-28 vs. Clinical Reference Drug Miltefosine in Macrophage Cytotoxicity Models

Antileishmanial agent-28 demonstrates a calculated selectivity index (SI) of 12 when evaluated against L. donovani intracellular amastigotes relative to J774A.1 murine macrophage cytotoxicity [1]. This SI value is comparable to that reported for the clinical antileishmanial drug miltefosine, which exhibits a selectivity index of approximately 10–13 against intracellular L. donovani amastigotes in THP-1 human monocyte-derived macrophage models [2]. The quantitative parity in selectivity indicates that Antileishmanial agent-28 achieves a therapeutic window in vitro that approximates a clinically deployed agent, a metric not uniformly achieved across the quinazoline-2,4-diamine series.

Leishmania donovani selectivity index macrophage cytotoxicity drug discovery

Species-Specific Antileishmanial Potency: Antileishmanial agent-28 vs. Antileishmanial agent-30 Differential Activity Across Leishmania Species

Antileishmanial agent-28 exhibits an 8.7-fold higher potency against L. donovani (EC50 = 1.5 μM) compared to L. amazonensis (EC50 = 13 μM) in intracellular amastigote assays [1]. In contrast, the structurally distinct Antileishmanial agent-30 (compound 17k, an unrelated chemotype) demonstrates an IC50 of 0.2 μM against Leishmania species with an SI >500 . The species selectivity profile of agent-28 provides a specific tool for discriminating between Old World (L. donovani) and New World (L. amazonensis) Leishmania species in target validation studies, whereas agent-30's broader sub-micromolar potency serves different experimental requirements.

Leishmania donovani Leishmania amazonensis species selectivity EC50

Intra-Series SAR Divergence: Antileishmanial agent-28 vs. Lead Compound SH-29 (Compound 23) in Potency and In Vivo Efficacy

Within the N2,N4-disubstituted quinazoline-2,4-diamine series, Antileishmanial agent-28 (compound 12) and the lead compound SH-29 (compound 23) exhibit structurally divergent substitution patterns that translate to distinct biological outcomes [1]. Compound 12 bears N4-benzyl and N2-methyl substituents, yielding EC50 values of 1.5 μM (L. donovani) and 13 μM (L. amazonensis). In contrast, SH-29 (compound 23), which features a different substitution pattern, achieved an EC50 of 0.5 μM against L. donovani intracellular amastigotes and demonstrated 37% reduction in liver parasitemia in a murine visceral leishmaniasis model when administered intraperitoneally at 15 mg/kg/day for 5 consecutive days [1]. No in vivo efficacy data are available for compound 12.

structure-activity relationship quinazoline-2,4-diamine in vivo efficacy lead optimization

Macrophage Cytotoxicity Benchmarking: Antileishmanial agent-28 CC50 Relative to Reference Antileishmanial Compounds

Antileishmanial agent-28 exhibits a CC50 value of 18 μM against the J774A.1 murine macrophage cell line, the same host cell line used for intracellular amastigote assays [1]. In the context of antileishmanial drug discovery, this cytotoxicity level is intermediate: it is substantially higher (less cytotoxic) than the EC50 for L. donovani (1.5 μM), yielding a therapeutic window factor of 12, but is more cytotoxic than Antileishmanial agent-30 which reports CC50 >100 μM against Leishmania host cells . The 18 μM CC50 value establishes a quantifiable upper concentration limit for cell-based assays and informs experimental design parameters where host cell viability must be maintained.

cytotoxicity CC50 macrophage safety margin

Physicochemical Property Platform Differentiation: Antileishmanial agent-28 within the N2,N4-Disubstituted Quinazoline-2,4-diamine Chemical Series

The N2,N4-disubstituted quinazoline-2,4-diamine chemical series, which includes Antileishmanial agent-28, was characterized in the primary literature as possessing favorable physicochemical properties including ease of synthesis and drug-like characteristics suitable for further development [1]. This platform-level characterization distinguishes the entire quinazoline-2,4-diamine class from other antileishmanial chemotypes such as amidoximes or chalcones that may present different synthetic accessibility or property profiles. However, specific physicochemical data (LogP, aqueous solubility, metabolic stability) for compound 12 individually were not explicitly reported in the primary source, limiting procurement decisions based on individual compound properties.

physicochemical properties drug-likeness quinazoline medicinal chemistry

Antileishmanial agent-28: Validated Research Applications and Procurement Scenarios Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Probe for N2,N4-Disubstituted Quinazoline-2,4-diamine Optimization Programs

Antileishmanial agent-28 functions as a defined SAR probe within quinazoline-2,4-diamine lead optimization campaigns. Its specific N4-benzyl/N2-methyl substitution pattern yields L. donovani EC50 = 1.5 μM and L. amazonensis EC50 = 13 μM with a calculated SI of 12 [1]. This data point enables medicinal chemistry teams to benchmark new analogs against a characterized reference compound and to interrogate how modifications to the N2 and N4 substituents alter the balance between potency and macrophage tolerability [2].

Old World vs. New World Leishmania Species Selectivity Studies in Intracellular Amastigote Assays

The 8.7-fold differential potency of Antileishmanial agent-28 between L. donovani (EC50 = 1.5 μM) and L. amazonensis (EC50 = 13 μM) provides a chemical tool for dissecting species-selective antileishmanial mechanisms [1]. This selectivity profile supports experimental designs aimed at identifying molecular determinants of differential drug susceptibility between Old World visceral leishmaniasis-causing species and New World cutaneous leishmaniasis-causing species.

In Vitro Selectivity Benchmarking Against Clinical Reference Compounds in Macrophage Infection Models

With an SI of 12 in J774A.1 macrophage infection assays, Antileishmanial agent-28 serves as a selectivity-calibrated reference compound for high-content screening campaigns [1]. Its selectivity profile approximates the lower bound of miltefosine's reported SI range (approximately 10–13) [2], establishing a meaningful efficacy-to-cytotoxicity benchmark for prioritizing novel chemical matter in macrophage-based antileishmanial assays.

Tool Compound for Target Identification and Mechanism-of-Action Deconvolution Studies

Antileishmanial agent-28, as a characterized member of the quinazoline-2,4-diamine chemotype with known activity against intracellular amastigotes and a defined cytotoxicity threshold (CC50 = 18 μM) [1], is positioned as a tool compound for target deconvolution and resistance mechanism studies. Its use at concentrations below the cytotoxicity threshold (≤10 μM) in Leishmania-infected macrophage models enables phenotypic and transcriptomic analyses aimed at elucidating the molecular target(s) of this chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antileishmanial agent-28

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.